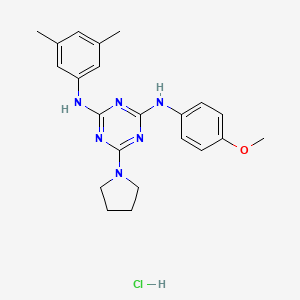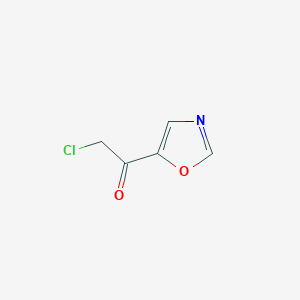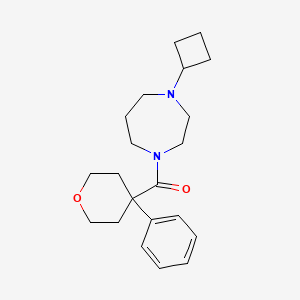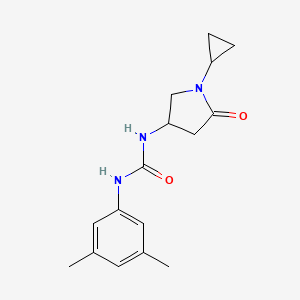
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid, also known as AMT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. AMT is a thiazole derivative that has an adamantyl group attached to it, which makes it a unique compound with distinct properties.
Mecanismo De Acción
The exact mechanism of action of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been shown to induce apoptosis by activating caspase-3 and caspase-9. It also inhibits the proliferation of cancer cells by downregulating the expression of cyclin D1 and upregulating the expression of p21. In bacterial cells, 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been shown to inhibit the growth of bacteria by disrupting the bacterial cell membrane.
Biochemical and Physiological Effects
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid can inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This suggests that 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid may have potential applications in the treatment of diseases such as arthritis and cancer, where the degradation of extracellular matrix proteins is involved. In vivo studies have shown that 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential as an anti-inflammatory agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity in vitro and in vivo, making it a safe compound to work with. However, one limitation of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid. One area of interest is the development of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid-based drugs for the treatment of cancer and other diseases. Another area of interest is the exploration of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid's potential as a plant growth regulator and pesticide. Additionally, the synthesis of novel materials using 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid as a building block is an area of interest in material science. Further studies are also needed to fully understand the mechanism of action of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid and its biochemical and physiological effects.
Métodos De Síntesis
The synthesis of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid involves the reaction of 2-aminothiazole with 1-adamantylcarbonyl chloride in the presence of a base. The reaction proceeds through an intermediate, which is then hydrolyzed to yield 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid. The yield of 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's, and Parkinson's. In agriculture, 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been studied as a plant growth regulator and as a potential pesticide. In material science, 2-(1-Adamantyl)-4-methylthiazole-5-carboxylic acid has been explored for its potential applications in the synthesis of novel materials.
Propiedades
IUPAC Name |
2-(1-adamantyl)-4-methyl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2S/c1-8-12(13(17)18)19-14(16-8)15-5-9-2-10(6-15)4-11(3-9)7-15/h9-11H,2-7H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVDXTCTMCYLQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C23CC4CC(C2)CC(C4)C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2753831.png)


![N-(3-methoxybenzyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2753835.png)
![4-fluoro-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2753838.png)
![N-cyclohexyl-1-((3-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2753841.png)




![Ethyl 2-[(5-{[3-(trifluoromethoxy)benzoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2753848.png)

